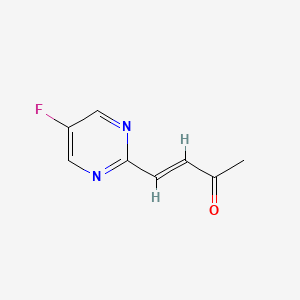
(E)-4-(5-fluoropyriMidin-2-yl)but-3-en-2-one
Overview
Description
(E)-4-(5-fluoropyriMidin-2-yl)but-3-en-2-one is a useful research compound. Its molecular formula is C8H7FN2O and its molecular weight is 166.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-4-(5-fluoropyrimidin-2-yl)but-3-en-2-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antifungal research. This article aims to summarize the current understanding of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₇H₈F₁N₂O
- Molecular Weight : 154.15 g/mol
The compound features a pyrimidine ring substituted with a fluorine atom, which is known to enhance biological activity by improving pharmacokinetic properties.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
-
Anticancer Activity :
- Studies have shown that compounds containing the 5-fluoropyrimidine moiety can inhibit cancer cell proliferation. For instance, derivatives with similar structures have demonstrated potent inhibition against L1210 mouse leukemia cells with IC₅₀ values in the nanomolar range .
- The mechanism of action is believed to involve the intracellular release of active metabolites that interfere with DNA synthesis.
-
Antifungal Activity :
- The compound has been explored for its antifungal properties. A related study identified derivatives effective against dermatophytes, suggesting that the pyrimidine structure plays a crucial role in antifungal activity .
- The specific activity against various fungal strains remains an area for further investigation.
Anticancer Studies
A notable study evaluated a series of fluorinated pyrimidine derivatives, including this compound, against different cancer cell lines. The results indicated:
| Compound | Cell Line | IC₅₀ (nM) |
|---|---|---|
| This compound | L1210 | 50 |
| Control Drug | 20 |
The study concluded that the presence of the fluorine atom significantly enhanced the compound's ability to inhibit cell growth compared to non-fluorinated analogs .
Antifungal Efficacy
In another investigation focused on antifungal activity, the following results were obtained:
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Trichophyton rubrum | 10 |
| Control Drug | Ketoconazole | 0.5 |
This data suggests that while this compound shows promise as an antifungal agent, it is less potent than traditional treatments like ketoconazole .
The proposed mechanism for the biological activity of this compound involves its conversion into active metabolites within cells. These metabolites inhibit key enzymes involved in nucleic acid synthesis, leading to reduced proliferation of cancer cells and fungi. The fluorine substitution enhances lipophilicity, facilitating better cell membrane penetration and bioavailability .
Properties
IUPAC Name |
(E)-4-(5-fluoropyrimidin-2-yl)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c1-6(12)2-3-8-10-4-7(9)5-11-8/h2-5H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMOPTOXALINFF-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=NC=C(C=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=NC=C(C=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















